3,4-Diaminohexanedioic acid

概要

説明

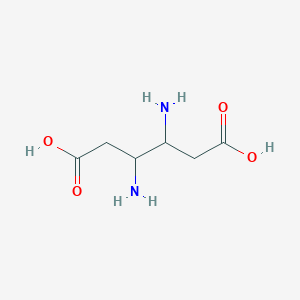

3,4-Diaminohexanedioic acid, also known as DAHD, is an organic compound belonging to the family of amino acids . It is a dicarboxylic acid that is widely used in the synthesis of polyamides and other polymers . It is also used as an intermediate in the manufacture of pharmaceuticals and other industrial products .

Synthesis Analysis

3,4-Diaminohexanedioic acid can be synthesized by the chemical reaction of L-lysine with nitrous acid, which cleaves off the amino group at the epsilon position to form an aldehyde. This aldehyde can then be reduced to form 3,4-diaminohexanedioic acid.Molecular Structure Analysis

The molecular formula of 3,4-Diaminohexanedioic acid is C6H12N2O4 . The InChI Key is XOFNXSWYDCHHIL-UHFFFAOYSA-N . The Canonical SMILES structure is C(C(C(CC(=O)O)N)N)C(=O)O .Chemical Reactions Analysis

3,4-Diaminohexanedioic acid is widely used in the synthesis of polyamides and other polymers . It is also used as an intermediate in the manufacture of pharmaceuticals and other industrial products .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Diaminohexanedioic acid is 176.17 g/mol . The predicted boiling point is 435.6±45.0 °C, and the predicted density is 1.410±0.06 g/cm3 . The predicted pKa value is 3.01±0.10 .科学的研究の応用

Another related area is the catalytic conversion of glycerol to 1,3-Propanediol, highlighting the importance of catalyst design for selective and efficient chemical transformations. The review by Zhang et al. (2021) emphasizes the role of spatial and electronic configuration at the "metal-solid acid" interface in catalysts, which could be a crucial factor for the catalytic processes involving 3,4-Diaminohexanedioic acid as well (Zhang et al., 2021).

Furthermore, the enzymatic polymerization to produce polycondensation polymers, such as aliphatic polyesters, polyamides, and polyesteramides, from bio-based monomers is a significant research area. The review by Douka et al. (2017) presents the advancements in biocatalyzed synthetic routes for these polymers, emphasizing the mild reaction conditions and high selectivity offered by enzymes. This area could have overlaps with the polymerization or other chemical transformations of 3,4-Diaminohexanedioic acid, given its potential as a monomer or intermediate in polymer synthesis (Douka et al., 2017).

Safety And Hazards

The safety data sheet for 3,4-Diaminohexanedioic acid indicates that it is harmful if inhaled . It may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . Precautionary measures include not breathing dust and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3,4-diaminohexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNXSWYDCHHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CC(=O)O)N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminohexanedioic acid | |

Synthesis routes and methods

Procedure details

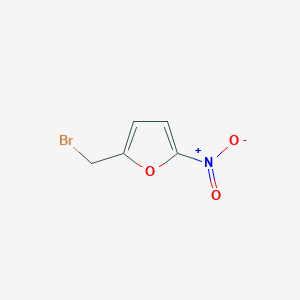

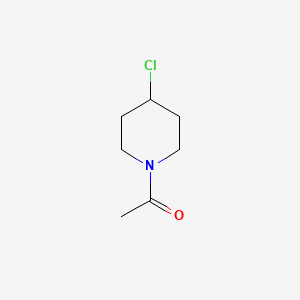

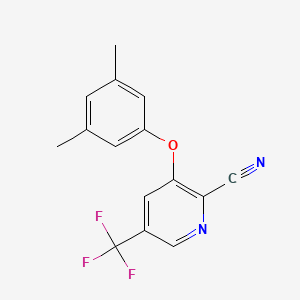

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

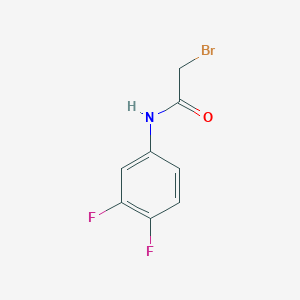

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)